molecular formula C11H14BrN5S B6444720 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2640821-58-3

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6444720
CAS No.: 2640821-58-3
M. Wt: 328.23 g/mol
InChI Key: FTNMILQADFYJND-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrimidine derivative, followed by the introduction of the imidazole group through nucleophilic substitution. The methylsulfanyl group can be introduced via a thiolation reaction. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom with an amine would yield a corresponding amine derivative .

Scientific Research Applications

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain imidazole and pyrimidine rings, such as:

Uniqueness

The uniqueness of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds .

Properties

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5S/c1-18-11-15-7-9(12)10(16-11)14-3-2-5-17-6-4-13-8-17/h4,6-8H,2-3,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNMILQADFYJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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